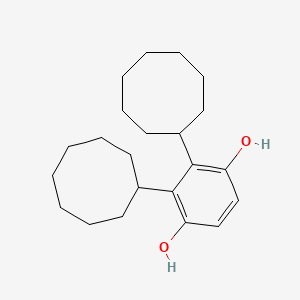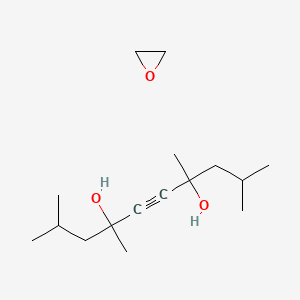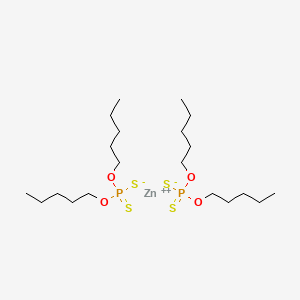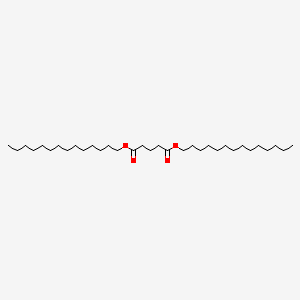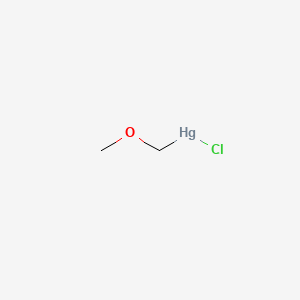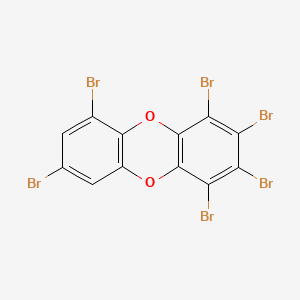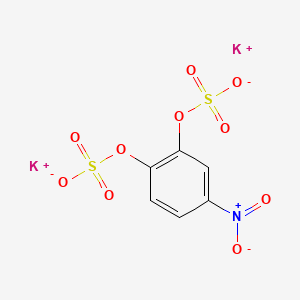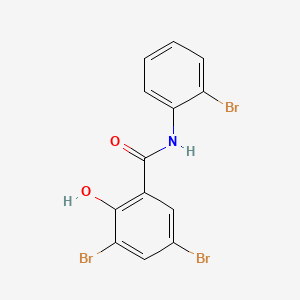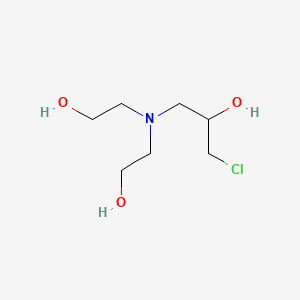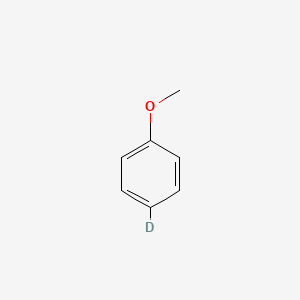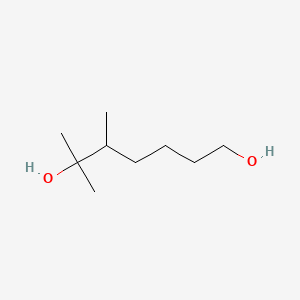![molecular formula C19H19F3N4O2 B12654516 Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N’-[4-(trifluoromethoxy)phenyl]- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring a pyrrolo[2,3-b]pyridine core and a trifluoromethoxyphenyl group, suggests potential biological activity and utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this specific compound, the synthetic route might include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethoxyphenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods.
Coupling with Isocyanates: The final step would involve the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor the desired reaction pathway.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially involving the trifluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules could be studied to understand its mechanism of action.
Medicine
In medicine, derivatives of urea are often explored for their therapeutic potential. This compound might be investigated for its efficacy in treating specific diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity might make it suitable for various applications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Urea Derivatives: Other compounds in this class might include N,N’-disubstituted ureas with different substituents.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds with similar core structures but different functional groups.
Trifluoromethoxyphenyl Derivatives: Molecules featuring the trifluoromethoxyphenyl group but with different cores.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and core structure. This combination might confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C19H19F3N4O2 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
1-propan-2-yl-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C19H19F3N4O2/c1-12(2)26(11-13-10-24-17-16(13)4-3-9-23-17)18(27)25-14-5-7-15(8-6-14)28-19(20,21)22/h3-10,12H,11H2,1-2H3,(H,23,24)(H,25,27) |
Clave InChI |
GKLLTYZVZSJZPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1=CNC2=C1C=CC=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxyacetic acid;6-[4-[2-[[(2S)-2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12654435.png)

